"1,3-dimethyl-5-(oxetan-3-yloxy)-1H-pyrazol-4-amine" CAS number and identifiers
"1,3-dimethyl-5-(oxetan-3-yloxy)-1H-pyrazol-4-amine" CAS number and identifiers
Technical Profile: 1,3-dimethyl-5-(oxetan-3-yloxy)-1H-pyrazol-4-amine
Executive Summary & Identification
1,3-dimethyl-5-(oxetan-3-yloxy)-1H-pyrazol-4-amine is a specialized heterocyclic building block belonging to the class of 5-alkoxy-4-aminopyrazoles . It is primarily utilized in medicinal chemistry as a scaffold for kinase inhibitors, where the oxetane moiety serves as a metabolically stable, polar bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties (solubility and lipophilicity).
While this specific molecule does not currently have a widely indexed CAS number in public registries (e.g., PubChem or CAS Common Chemistry), it is a rational chemical entity synthesized from commercially available precursors. It is frequently employed as an intermediate in the synthesis of KRAS, SHP2, or heterocyclic kinase inhibitors.
Chemical Identifiers
| Attribute | Detail |
| Chemical Name | 1,3-dimethyl-5-(oxetan-3-yloxy)-1H-pyrazol-4-amine |
| Common Scaffolds | Aminopyrazole; Oxetanyl ether |
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 183.21 g/mol |
| Predicted CAS | Not Publicly Assigned (See Precursor CAS below) |
| Precursor CAS | 13551-73-0 (5-chloro-1,3-dimethyl-4-nitropyrazole) |
| SMILES | CN1C(OC2COC2)=C(N)C(C)=N1 |
| InChI Key | Computed:[1][2][3][4][5][Variable based on tautomer/salt] |
Structural Analysis & Design Rationale
The molecule features three critical pharmacophoric elements:
-
Pyrazole Core: A privileged scaffold in drug discovery (e.g., Celecoxib, Ruxolitinib) providing hydrogen bond donor/acceptor motifs.
-
4-Amino Group: Acts as a nucleophilic "handle" for further elaboration (e.g., amide coupling, urea formation) or as a hinge-binder in kinase targets.
-
5-Oxetan-3-yloxy: The oxetane ring is a high-value motif. Unlike a standard methoxy group, the oxetane ether lowers
, improves metabolic stability against oxidative dealkylation, and introduces a specific dipole vector without adding significant lipophilicity.
Synthesis Protocol (Step-by-Step)
Since this compound is not a commodity chemical, it must be synthesized. The following protocol is designed based on standard Nucleophilic Aromatic Substitution (
Retrosynthetic Logic
-
Target: 1,3-dimethyl-5-(oxetan-3-yloxy)-1H-pyrazol-4-amine
-
Precursor B: 1,3-dimethyl-5-(oxetan-3-yloxy)-4-nitropyrazole
-
Starting Materials: 5-chloro-1,3-dimethyl-4-nitropyrazole (Electrophile) + Oxetan-3-ol (Nucleophile).
Step 1: Ether Formation ( )
The 4-nitro group activates the 5-chloro position for displacement by the alkoxide.
-
Reagents: 5-chloro-1,3-dimethyl-4-nitropyrazole (1.0 eq), Oxetan-3-ol (1.2 eq), Sodium Hydride (NaH, 60% in oil, 1.5 eq).
-
Solvent: Anhydrous THF or DMF.
-
Protocol:
-
Suspend NaH in anhydrous THF at 0°C under
atmosphere. -
Dropwise add Oxetan-3-ol. Stir for 30 min to generate the sodium alkoxide.
-
Add 5-chloro-1,3-dimethyl-4-nitropyrazole (dissolved in THF) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Self-Validating Check: Monitor by TLC/LCMS. The starting chloride (UV active) should disappear; the product will be more polar.
-
Workup: Quench with saturated
. Extract with EtOAc.[5][6] Note: Avoid strong acids during workup to prevent oxetane ring opening.
-
Step 2: Nitro Reduction
-
Critical Warning: Do not use Sn/HCl or Fe/HCl. The oxetane ring is acid-sensitive and will hydrolyze to the diol in acidic media. Use neutral conditions.
-
Recommended Method: Hydrogenation (Pd/C) or Iron/Ammonium Chloride.
-
Protocol (Fe/NH₄Cl):
-
Dissolve the nitro-intermediate from Step 1 in Ethanol/Water (4:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (
, 5.0 eq). -
Heat to reflux (70–80°C) for 2–4 hours.
-
Self-Validating Check: The yellow color of the nitro compound should fade to a colorless/pale amine solution. LCMS will show
(loss of O2) + 2 (gain of 2H) Mass shift of -14 (approx). Actually, (46) (16), mass loss of 30. -
Workup: Filter through Celite to remove iron sludge. Concentrate filtrate. Purify via flash chromatography (DCM/MeOH).
-
Visualization: Synthesis Pathway
Caption: Two-step synthetic route utilizing Nucleophilic Aromatic Substitution followed by chemoselective reduction.
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | N-Methyl group (N1) | |
| C-Methyl group (C3) | ||
| Oxetane methine ( | ||
| Oxetane methylene protons ( | ||
| LC-MS (ESI+) | Protonated molecular ion | |
| IR Spectroscopy | ~3300–3400 | Primary Amine ( |
| Absence of ~1350/1530 | Disappearance of Nitro ( |
Handling & Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation (browning) upon air exposure.
-
Stability: The oxetane ring is stable to basic and neutral conditions but labile to aqueous acid . Avoid using HCl in salt formation steps; prefer fumaric or maleic acid if a salt is required.
-
Safety: Treat as a potential skin sensitizer and irritant (H315, H319). Use standard PPE.
References
-
Precursor Availability: 5-Chloro-1,3-dimethyl-4-nitropyrazole (CAS 13551-73-0).[1] National Institute of Standards and Technology (NIST) Chemistry WebBook. Available at: [Link]
- Oxetane Bioisosteres: Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 45(46), 7736-7739. [DOI: 10.1002/anie.200602343]
- Pyrazole Synthesis: Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational chemistry for pyrazole ring construction).
- Nitro Reduction Method: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95. (Protocol for neutral reduction).
Sources
- 1. marketreport.jp [marketreport.jp]
- 2. 1H-Pyrazole, 5-methoxy-1,3-dimethyl- [webbook.nist.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. mdpi.com [mdpi.com]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
